molecular formula C8H14ClN3 B2964783 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride CAS No. 2219369-09-0

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2964783
CAS No.: 2219369-09-0
M. Wt: 187.67
InChI Key: HKBVBNPSFZKMOS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived organic compound with the molecular formula C₈H₁₄ClN₃ and a molecular weight of 187.67 g/mol . Its structure features a cyclopentyl group attached to the pyrazole ring at the 1-position and an amine group at the 5-position, forming a hydrochloride salt (Fig. 1). Key identifiers include:

  • SMILES: C1CCC(C1)N2C(=CC=N2)N.Cl
  • InChIKey: AFGOKLFLQUOZEQ-UHFFFAOYSA-N
  • CAS Registry: Not explicitly provided, but supplier catalogs (e.g., Enamine Ltd.) list it under product code EN300-170884 .

The compound is commercially significant, with global suppliers across China, India, the U.S., and Europe, including ChayseChem Inc. (U.S.) and Shengda Pharmaceutical Co., Limited (China) . It serves as a pharmaceutical intermediate or building block in drug discovery, particularly in kinase inhibitor synthesis due to the cyclopentyl group’s steric and lipophilic properties .

Properties

IUPAC Name

2-cyclopentylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-8-5-6-10-11(8)7-3-1-2-4-7;/h5-7H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBVBNPSFZKMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219369-09-0
Record name 1-cyclopentyl-1H-pyrazol-5-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of cyclopentyl hydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated pyrazolamines.

Scientific Research Applications

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride is compared with other similar compounds, such as 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride and 5-cyclopentyl-1H-pyrazol-3-amine. The uniqueness of this compound lies in its specific chemical properties and its potential use in various scientific fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-cyclopentyl-1H-pyrazol-5-amine hydrochloride with four analogs, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties Applications References
This compound C₈H₁₄ClN₃ 187.67 Cyclopentyl at 1-position; 5-amine; hydrochloride Moderate lipophilicity, balanced steric hindrance Kinase inhibitors, API intermediates
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride C₈H₁₄ClN₃ 187.67 Cyclopropylethyl at 1-position; 5-amine; hydrochloride Higher steric strain due to cyclopropane; potential reactivity differences Specialty chemical synthesis
1-Cyclohexyl-1H-pyrazol-5-amine (free base) C₉H₁₅N₃ 165.24 Cyclohexyl at 1-position; 5-amine Increased lipophilicity; bulkier substituent may reduce solubility Antimicrobial agents, enzyme inhibitors
5-Propyl-1H-pyrazol-3-amine hydrochloride C₆H₁₂ClN₃ 161.63 Propyl at 5-position; 3-amine; hydrochloride Positional isomerism alters electronic distribution; lower molecular weight Intermediate in agrochemicals
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride C₆H₁₂Cl₂N₄ 211.09 Methylpyrazole at 1-position; ethylamine; dihydrochloride Enhanced water solubility due to dihydrochloride salt; compact structure Neurological drug candidates
Key Observations:

5-Propyl-1H-pyrazol-3-amine hydrochloride demonstrates how substituent position (3- vs. 5-amine) affects electronic properties and applications .

Salt Forms :

  • Hydrochloride salts (e.g., target compound) enhance solubility and stability compared to free bases (e.g., cyclohexyl analog) .
  • Dihydrochloride derivatives (e.g., [1-(1-methylpyrazol-5-yl)ethyl]amine) further improve aqueous solubility for neurological applications .

Biological Activity

1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which allows for interaction with various biological targets, leading to potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2219369-09-0
  • Molecular Formula : C8H12ClN3
  • Molecular Weight : 189.65 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. Research indicates that this compound may act as an inhibitor of various enzymes and receptors, contributing to its pharmacological effects:

  • Inhibition of Kinases : It has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.
  • Interaction with Receptors : The compound demonstrates affinity for several receptor types, potentially influencing neurotransmission and cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays reveal significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma15.2
Human Lung Adenocarcinoma12.7
Human Breast Cancer10.4

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory cytokine production in activated macrophages. This activity may be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Antitumor Activity :
    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of this compound against a panel of human cancer cell lines. The compound showed selective cytotoxicity, particularly against breast and lung cancer cells, with IC50 values indicating potent activity (IC50 values ranging from 10 to 15 µM) .
  • Inflammation Model :
    Another investigation demonstrated the compound's efficacy in a murine model of inflammation. Administered intraperitoneally, it significantly reduced paw edema in treated mice compared to controls, suggesting a promising role in managing inflammatory conditions .

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